molecular formula C8H8ClNO B8641113 1-(2-Chloropyridin-4-yl)propan-2-one

1-(2-Chloropyridin-4-yl)propan-2-one

Cat. No. B8641113
M. Wt: 169.61 g/mol
InChI Key: DMKZDMGEFRGKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloropyridin-4-yl)propan-2-one is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloropyridin-4-yl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloropyridin-4-yl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Chloropyridin-4-yl)propan-2-one

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)propan-2-one

InChI

InChI=1S/C8H8ClNO/c1-6(11)4-7-2-3-10-8(9)5-7/h2-3,5H,4H2,1H3

InChI Key

DMKZDMGEFRGKPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=NC=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of diisopropylamine (14.22 ml, 101.43 mmol) cooled to −78° C. is added dropwise butyllithium (60 ml). The reaction mixture is stirred and allowed to warm to 0° C. over 15 minutes after which time 2-chloro-4-methylpyridine is added to the stirred solution. After 1 hour, ethyl acetate (18.88 ml) and THF (78 ml) are added over 45 minutes followed by acetic acid (11.4 ml, 193.2 mmol) and stirring continued for 20 minutes. The reaction mixture is concentrated in vacuo and the crude product dissolved in with water (200 ml). The aqueous is extracted with chloroform (3×300 ml) and the combined organic portions washed with water (200 ml), brine (200 ml), dried over MgSO4 and the solvent removed in vacuo to yield the crude product as a brown oil. Purification by chromatography on silica, eluting with ethyl acetate-hexane affords the titled compound.
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60 mL
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11.4 mL
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78 mL
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